![molecular formula C14H12BrNO4 B5772697 {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol is a chemical compound with the molecular formula C14H12BrNO4. It is commonly used in scientific research for its ability to inhibit certain enzymes and receptors in the body.
科学的研究の応用
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol has been widely used in scientific research for its ability to inhibit certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
The compound has also been shown to inhibit the activity of certain receptors in the body, including the muscarinic acetylcholine receptor and the nicotinic acetylcholine receptor. This inhibition can lead to a variety of effects on the body, including decreased heart rate, decreased blood pressure, and decreased muscle tone.
作用機序
The mechanism of action of {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol involves its ability to bind to and inhibit certain enzymes and receptors in the body. The compound is able to bind to the active site of the enzyme acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
The compound is also able to bind to and inhibit certain receptors in the body, including the muscarinic acetylcholine receptor and the nicotinic acetylcholine receptor. This inhibition can lead to a variety of effects on the body, including decreased heart rate, decreased blood pressure, and decreased muscle tone.
Biochemical and Physiological Effects
The biochemical and physiological effects of {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol are largely related to its ability to inhibit certain enzymes and receptors in the body. The compound has been shown to increase levels of acetylcholine in the brain, which can improve cognitive function and memory.
The compound has also been shown to decrease heart rate, decrease blood pressure, and decrease muscle tone. These effects are largely due to the compound's ability to bind to and inhibit certain receptors in the body, including the muscarinic acetylcholine receptor and the nicotinic acetylcholine receptor.
実験室実験の利点と制限
One advantage of using {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol in lab experiments is its ability to inhibit the activity of the enzyme acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
One limitation of using the compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cells in the body, and caution should be taken when handling and using the compound in lab experiments.
将来の方向性
There are several future directions for research on {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol. One area of research could focus on the compound's potential as a treatment for cognitive disorders, such as Alzheimer's disease. The compound's ability to increase levels of acetylcholine in the brain could potentially be used to improve cognitive function and memory in patients with these disorders.
Another area of research could focus on the compound's potential as a treatment for cardiovascular disorders, such as hypertension. The compound's ability to decrease heart rate and blood pressure could potentially be used to treat these disorders.
Finally, future research could focus on the development of new compounds based on {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol. These compounds could potentially have improved efficacy and reduced toxicity compared to the original compound, and could be used in a variety of scientific research applications.
合成法
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the synthesis of 3-nitrobenzyl alcohol, which is then reacted with 3-bromo-4-hydroxybenzaldehyde to form the desired compound.
特性
IUPAC Name |
[3-bromo-4-[(3-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c15-13-7-10(8-17)4-5-14(13)20-9-11-2-1-3-12(6-11)16(18)19/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLLOSVGKBHAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)
![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)
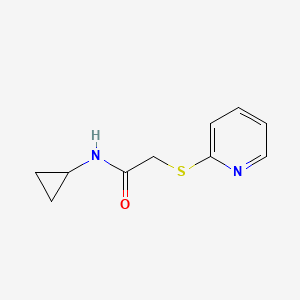
![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)

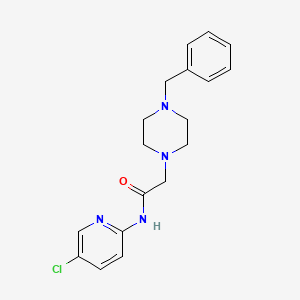
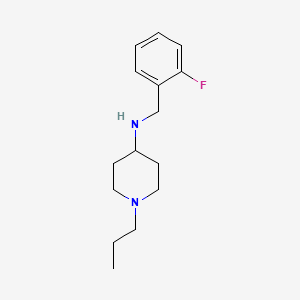
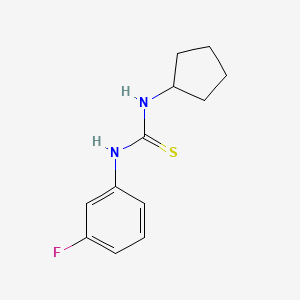
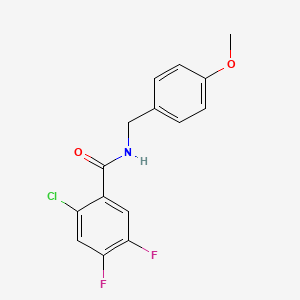
![cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)

![2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5772693.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)